1-tert-butyl-5-methoxy-3-methyl-1H-pyrazole
Overview
Description
1-tert-butyl-5-methoxy-3-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with tert-butyl, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-butyl-5-methoxy-3-methyl-1H-pyrazole can be synthesized through a multi-step process. One common method involves the condensation of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde, followed by reduction with sodium borohydride in methanol at ambient temperature . This method is efficient and yields the desired product with high purity.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 1-tert-butyl-5-methoxy-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrazole derivatives with new functional groups replacing the methoxy or tert-butyl groups.
Scientific Research Applications
1-tert-butyl-5-methoxy-3-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1-tert-butyl-5-methoxy-3-methyl-1H-pyrazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving hydrogen bonding and hydrophobic interactions with proteins and enzymes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-tert-butyl-5-methoxy-3-methyl-1H-pyrazole can be compared with other similar compounds such as:
3-tert-butyl-1-methyl-1H-pyrazol-5-amine: A precursor in the synthesis of this compound.
1-tert-butyl-3-methyl-1H-pyrazole: Lacks the methoxy group, resulting in different chemical properties and reactivity.
5-methoxy-3-methyl-1H-pyrazole: Lacks the tert-butyl group, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-tert-butyl-5-methoxy-3-methylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-7-6-8(12-5)11(10-7)9(2,3)4/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPAJGJTHFQGSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)OC)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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